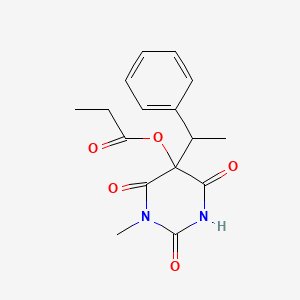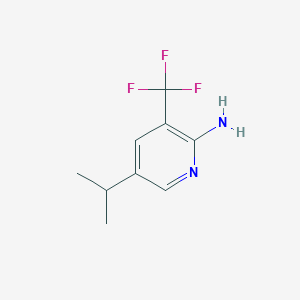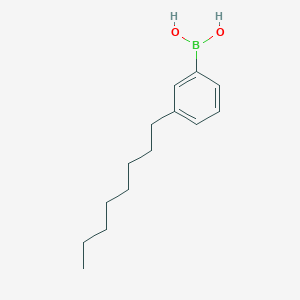
(3-Octylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Octylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with an octyl chain at the third position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Octylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Octylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid.
Boronic Esters: Formed through esterification with alcohols.
Scientific Research Applications
(3-Octylphenyl)boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (3-Octylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The boronic acid functional group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring and no additional substituents.
4-Octylphenylboronic Acid: Similar to (3-Octylphenyl)boronic acid but with the octyl chain at the fourth position.
3-Methylphenylboronic Acid: Contains a methyl group instead of an octyl chain at the third position.
Uniqueness
This compound is unique due to the presence of the long octyl chain, which can impart different physical and chemical properties compared to simpler boronic acids. This structural feature can influence the compound’s solubility, reactivity, and interactions with other molecules, making it valuable for specific applications in organic synthesis and material science .
Properties
CAS No. |
435278-07-2 |
|---|---|
Molecular Formula |
C14H23BO2 |
Molecular Weight |
234.14 g/mol |
IUPAC Name |
(3-octylphenyl)boronic acid |
InChI |
InChI=1S/C14H23BO2/c1-2-3-4-5-6-7-9-13-10-8-11-14(12-13)15(16)17/h8,10-12,16-17H,2-7,9H2,1H3 |
InChI Key |
GKBNKRRBJZOXFT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CCCCCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


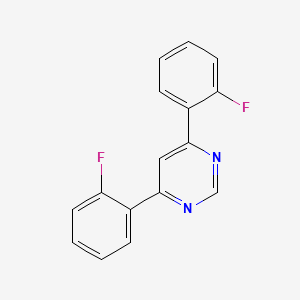
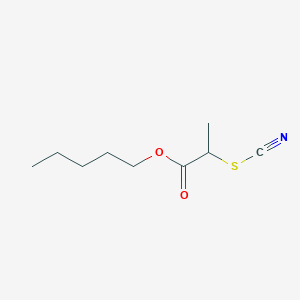

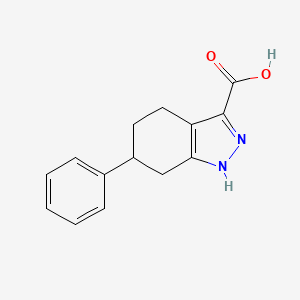
![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)
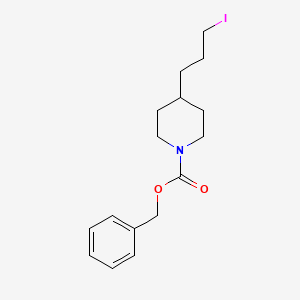
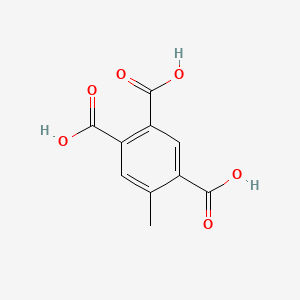
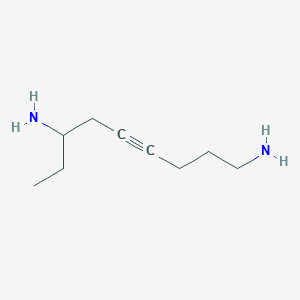
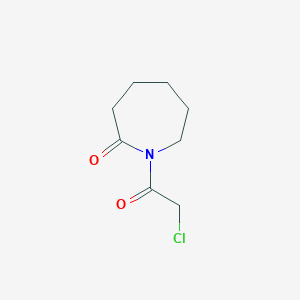
![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)
